Cas no 885269-11-4 (1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid)

1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{[(3-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic Acid
- 1-[(3-fluorobenzene)sulfonamido]cyclohexane-1-carboxylic acid
- F9995-0653
- AKOS000813725
- 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylicacid
- Z45537156
- 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid
- 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid
- EN300-64343
- 885269-11-4
- G26831
- 1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
-
- MDL: MFCD06409424
- インチ: InChI=1S/C13H16FNO4S/c14-10-5-4-6-11(9-10)20(18,19)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17)
- InChIKey: PBJPZEUMAHZSNN-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)F
計算された属性
- せいみつぶんしりょう: 301.07840733g/mol
- どういたいしつりょう: 301.07840733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F9995-0653-1g |
1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95%+ | 1g |
$311.0 | 2023-09-05 | |
Life Chemicals | F9995-0653-2.5g |
1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95%+ | 2.5g |
$622.0 | 2023-09-05 | |
TRC | F792355-50mg |
1-((3-Fluorophenyl)Sulfonamido)Cyclohexane-1-Carboxylic Acid |
885269-11-4 | 50mg |
$ 95.00 | 2022-06-04 | ||
TRC | F792355-25mg |
1-((3-Fluorophenyl)Sulfonamido)Cyclohexane-1-Carboxylic Acid |
885269-11-4 | 25mg |
$ 70.00 | 2022-06-04 | ||
Aaron | AR018T9A-1g |
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95% | 1g |
$536.00 | 2023-12-13 | |
1PlusChem | 1P018T0Y-500mg |
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95% | 500mg |
$386.00 | 2024-04-20 | |
A2B Chem LLC | AU89682-50mg |
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95% | 50mg |
$105.00 | 2024-04-19 | |
Aaron | AR018T9A-2.5g |
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95% | 2.5g |
$1024.00 | 2023-12-13 | |
Aaron | AR018T9A-5g |
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95% | 5g |
$1504.00 | 2023-12-13 | |
1PlusChem | 1P018T0Y-10g |
1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |
885269-11-4 | 95% | 10g |
$2031.00 | 2024-04-20 |
1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acidに関する追加情報
Introduction to 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid (CAS No. 885269-11-4)
1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid, identified by the CAS number 885269-11-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a sulfonamide functional group and a cyclohexane moiety, which together contribute to its unique chemical properties and potential biological activities. The introduction of a fluorine atom at the 3-position of the benzene ring further enhances its pharmacological relevance, making it a subject of intense study for its applications in drug development.
The structure of 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid consists of a cyclohexane ring substituted with a carboxylic acid group at one position and a sulfonamide group attached to the benzene ring at the 3-position. The fluorine atom, being highly electronegative, influences the electronic distribution of the molecule, which can affect its interactions with biological targets. This structural feature is particularly important in medicinal chemistry, as fluorine substitution often enhances metabolic stability, binding affinity, and overall pharmacological efficacy.
In recent years, there has been growing interest in the development of sulfonamide-based compounds due to their diverse biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The incorporation of a cyclohexane ring into sulfonamide derivatives can modulate their solubility and bioavailability, making them more suitable for therapeutic applications. The specific arrangement of atoms in 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid suggests that it may exhibit unique interactions with biological receptors, which could be exploited for the design of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have been exploring sulfonamide derivatives as scaffolds for developing new drugs due to their ability to form hydrogen bonds and interact with various biological targets. The presence of both a carboxylic acid and a sulfonamide group provides multiple sites for functionalization, allowing chemists to tailor the molecule’s properties for specific applications. For instance, modifications at the carboxylic acid group can enhance solubility, while alterations at the sulfonamide moiety can improve binding affinity to target proteins.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. Fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drugs by affecting their metabolic pathways, distribution, and binding interactions. In the case of 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid, the fluorine atom at the 3-position of the benzene ring may play a crucial role in stabilizing key interactions with biological targets, thereby enhancing its therapeutic potential. This has led to increased interest in synthesizing and studying fluorinated sulfonamide derivatives as potential drug candidates.
The synthesis of 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include halogenation of benzene derivatives, nucleophilic substitution to introduce the sulfonamide group, and cyclization to form the cyclohexane ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity. The development of robust synthetic routes is essential for scaling up production and conducting further biological evaluations.
Once synthesized, 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid is subjected to rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, computational studies such as molecular modeling are often employed to predict how the molecule might interact with biological targets based on its three-dimensional structure.
Biological activity assays are then conducted to evaluate the potential therapeutic effects of 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid. These assays may include enzyme inhibition studies, cell-based assays for cytotoxicity or anti-inflammatory effects, and interaction studies with target proteins using techniques like surface plasmon resonance (SPR) or X-ray crystallography. The results from these studies help researchers understand how the compound functions at a molecular level and identify potential areas for further optimization.
The significance of this compound extends beyond its immediate applications in drug discovery. It serves as a valuable tool for researchers studying sulfonamide chemistry and fluorinated aromatic compounds. By understanding how structural modifications affect biological activity, scientists can gain insights into general principles that may apply to other drug-like molecules. This knowledge can accelerate the development process by guiding future synthetic strategies and improving hit-to-drug conversion rates.
In conclusion,1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid (CAS No. 885269-11-4) represents an exciting area of research with significant potential in pharmaceutical chemistry. Its unique structural features make it a promising candidate for developing new therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and related derivatives,it is likely that it will play an important role in shaping future advances in medicinal chemistry.
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